4-Amino-6-(aminomethyl)pyridine-2-carbonitrile
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Overview
Description
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino and aminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(aminomethyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-6-(aminomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and aminomethyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. This can lead to the inhibition or activation of enzymes and receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar in structure but lacks the carbonitrile group.
4-Amino-2-methyl-pyrimidine-5-carbonitrile: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile is unique due to the presence of both amino and aminomethyl groups on the pyridine ring, along with a carbonitrile group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
4-amino-6-(aminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3,8H2,(H2,10,11) |
InChI Key |
WJSDKXROHCBLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C#N)N |
Origin of Product |
United States |
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